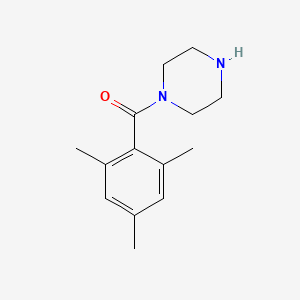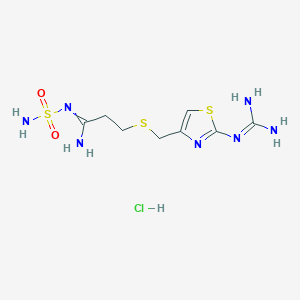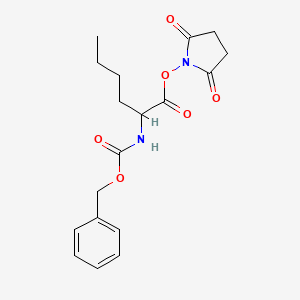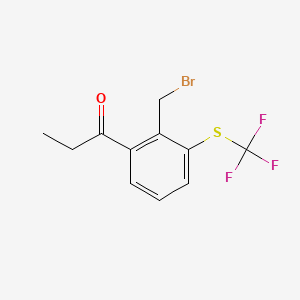
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H10BrF3OS. This compound is characterized by the presence of a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethylthio group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The trifluoromethylthio group can be introduced using reagents such as trifluoromethylthiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylthiolation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The presence of the carbonyl group allows for addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the bromomethyl group under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .
Scientific Research Applications
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with the trifluoromethylthio group at a different position.
1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one: Similar structure with a chloromethyl group instead of a bromomethyl group.
Uniqueness
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and trifluoromethylthio groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H10BrF3OS |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-2-9(16)7-4-3-5-10(8(7)6-12)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
HCWUXVOSIYWOIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


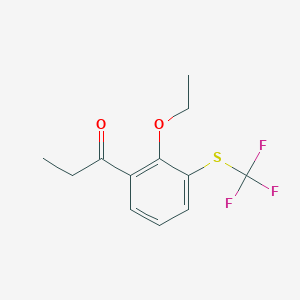
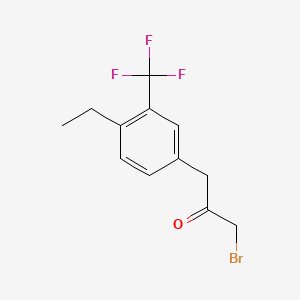
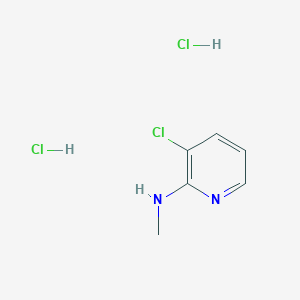
![7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B14066808.png)
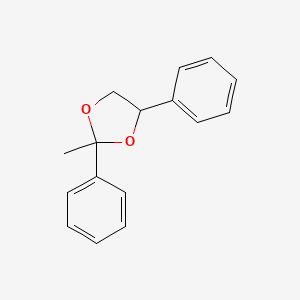
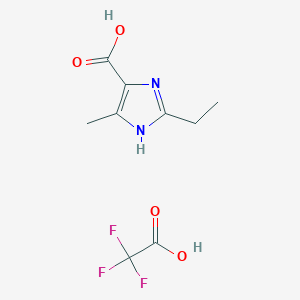
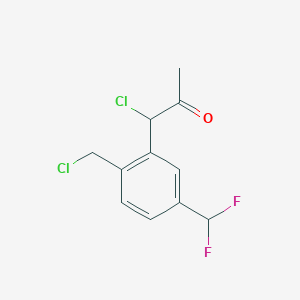

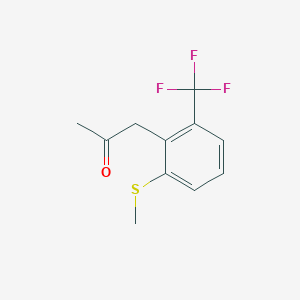
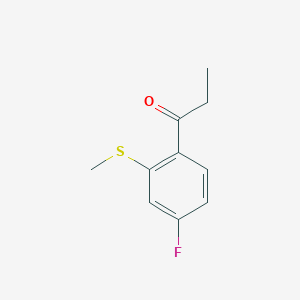
![{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B14066850.png)
